(2-Carboxyethyl)trimethylammonium iodide n-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is a quaternary ammonium compound with a carboxyethyl group and an n-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester typically involves the reaction of trimethylamine with an appropriate carboxyethyl iodide derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various quaternary ammonium salts with different anions.
Scientific Research Applications
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in cell membrane studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane permeability and potential antimicrobial effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Carboxyethyl)trimethylammonium chloride n-butyl ester
- (2-Carboxyethyl)trimethylammonium bromide n-butyl ester
- (2-Carboxyethyl)trimethylammonium fluoride n-butyl ester
Uniqueness
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is unique due to its specific iodide anion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specialized applications.
Properties
CAS No. |
19552-67-1 |
---|---|
Molecular Formula |
C10H22INO2 |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
(3-butoxy-3-oxopropyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-5-6-9-13-10(12)7-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VRBXZCZYJAKYRD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.